molecular formula AsH3S3 B14675653 Arsorotrithious acid CAS No. 34725-62-7

Arsorotrithious acid

Katalognummer: B14675653
CAS-Nummer: 34725-62-7
Molekulargewicht: 174.1 g/mol
InChI-Schlüssel: OQCZILIWWHSCLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arsorotrithious acid is a chemical compound with the molecular formula AsH3S3. It contains a total of seven atoms: three hydrogen atoms, three sulfur atoms, and one arsenic atom

Analyse Chemischer Reaktionen

Arsorotrithious acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example, oxidation reactions might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions could involve reducing agents like sodium borohydride. The major products formed from these reactions would vary based on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Arsorotrithious acid has potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, its unique properties might be explored for therapeutic applications or as a tool for studying biological processes. In industry, it could be utilized in the development of new materials or chemical processes .

Wirkmechanismus

The mechanism of action of arsorotrithious acid involves its interaction with molecular targets and pathways within biological systems.

Vergleich Mit ähnlichen Verbindungen

Arsorotrithious acid can be compared with other similar compounds, such as arsenic trioxide and other arsenic-sulfur compounds. These compounds share some chemical properties but differ in their specific structures and reactivity. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical behavior. Similar compounds include arsenic trioxide, arsenic pentasulfide, and other arsenic-containing acids .

Eigenschaften

CAS-Nummer

34725-62-7

Molekularformel

AsH3S3

Molekulargewicht

174.1 g/mol

IUPAC-Name

arsorotrithious acid

InChI

InChI=1S/AsH3S3/c2-1(3)4/h2-4H

InChI-Schlüssel

OQCZILIWWHSCLH-UHFFFAOYSA-N

Kanonische SMILES

S[As](S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.